![molecular formula C17H19FN4O B1375532 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol CAS No. 1012343-82-6](/img/structure/B1375532.png)
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol (hereafter referred to as “2-FPIP”) is a novel compound that has been used in a variety of scientific research applications. It is a heterocyclic organic compound that has been studied for its potential uses in drug discovery, chemical synthesis, and biochemistry. 2-FPIP is a small molecule that is composed of a ring structure with nitrogen, oxygen, and carbon atoms. It has been used in a variety of research applications due to its unique structure and chemical properties.
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
The compound has been identified as a potential therapeutic agent in the treatment of multiple myeloma (MM), a type of blood cancer characterized by the proliferation of plasma cells . It acts as a TAK1 kinase inhibitor , which is upregulated and overexpressed in MM cells. The inhibition of TAK1 can lead to the suppression of MM cell growth and survival, making it a promising candidate for targeted therapy .
Infectious Disease Treatment: Antimicrobial Activity
Imidazo[1,2-b]pyridazine derivatives have shown potent activity against a wide spectrum of infectious agents. The compound’s efficacy against piroplasm infections in vitro suggests its potential as a therapeutic agent in treating diseases caused by piroplasms, such as Babesia and Theileria species .
Material Science: Structural Character
The structural character of imidazo[1,2-a]pyridines, which are closely related to the compound , indicates its utility in material science. This class of compounds is recognized for its wide range of applications due to its drug prejudice scaffold, which could be leveraged in the development of new materials .
Piroplasm Infection Treatment: Veterinary Medicine
The compound’s inhibitory effects on the growth of various piroplasms suggest its application in veterinary medicine. It could be developed into a treatment for tick-borne diseases in livestock, which are caused by piroplasm infections and result in significant economic losses .
Chemoselectivity in Synthesis
The compound’s related derivatives have been used in synthetic chemistry to achieve chemoselectivity at low catalyst loadings. This property is essential for the efficient synthesis of complex molecules, which has implications in pharmaceutical manufacturing and research .
Anti-inflammatory Applications
Derivatives of the compound have been found to possess anti-inflammatory properties. For instance, the 4-amino derivative has been used orally and found to be a more potent anti-inflammatory agent than aspirin, indicating the potential of the compound in the development of new anti-inflammatory drugs .
Mécanisme D'action
Target of Action
The primary target of the compound “2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol” is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety in the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is important for cell growth, differentiation, and apoptosis . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight is 31436 , which is within the optimal range for oral bioavailability
Result of Action
The compound has shown excellent activities against multiple myeloma, a type of blood cancer characterized by dysregulated and proliferative plasma cells . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM, and under similar conditions, it inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Propriétés
IUPAC Name |
2-[[3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11(2)14(10-23)20-16-7-8-17-19-9-15(22(17)21-16)12-3-5-13(18)6-4-12/h3-9,11,14,23H,10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKVJFIBGKPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

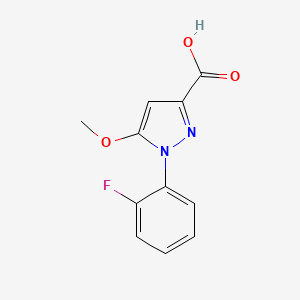

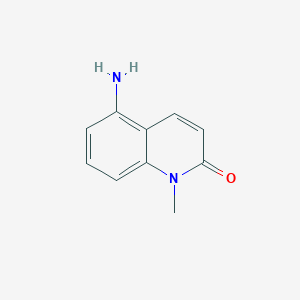



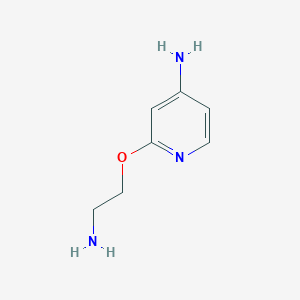
![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)
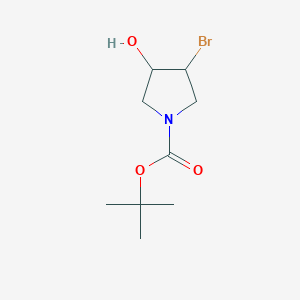

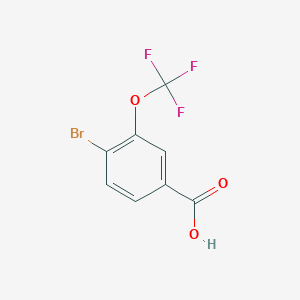
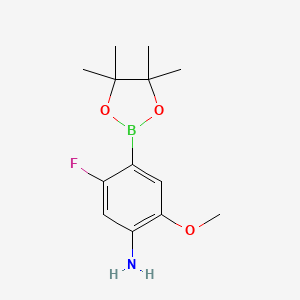
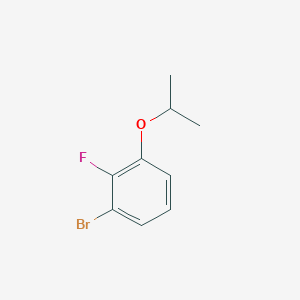
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)